6alpha-Hydroxycholestanol(d7)
Description
6alpha-Hydroxycholestanol(d7), also known as cholestan-3β,6α-diol(d7), is an isotopically labelled standard . It is a synthetic deuterated standard with the molecular formula C27H41D7O2 . It belongs to the main class of sterol lipids, specifically sterols and cholesterol derivatives .
Molecular Structure Analysis
The InChI string representation of 6alpha-Hydroxycholestanol(d7) isInChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1/i1D3,2D3,17D
. The SMILES string representation is [C@]12(CC@H[C@@]3([H])CC@@HCC[C@]3(C)[C@@]1([H])CC[C@]1(C)C@@(C@@([H])CCCC(C([2H])([2H])[2H])(C([2H])([2H])[2H])[2H])CC[C@@]21[H]) [H]
. Physical and Chemical Properties Analysis
The exact mass of 6alpha-Hydroxycholestanol(d7) is calculated to be 411.409369 . The molecular formula is C27H41D7O2 . Other physical and chemical properties specific to 6alpha-Hydroxycholestanol(d7) are not detailed in the available resources.Scientific Research Applications
Analytical Characterization of Oxysterols
One study focuses on the Characterization of Oxysterols by electrospray ionization tandem mass spectrometry after derivatization with dimethylglycine (DMG). This method allows for the discrimination of various oxysterol isomers, including 7alpha-, 7beta-, 24(S)-, 25-, and 27-hydroxycholesterols, as well as 5alpha,6alpha- and 5beta,6beta-epoxycholesterol isomers. The study provides a foundation for quantitative analysis of oxysterols in biological samples, demonstrating the relevance of accurate oxysterol characterization in scientific research (Jiang, Ory, & Han, 2007).
Metabolic Pathways and Biological Activity
Research into the metabolism of 24-Hydroxycholesterol by hepatic cholesterol 7alpha-hydroxylase (CYP7A) reveals insights into cholesterol homeostasis. The study indicates that 24-hydroxycholesterol is metabolized by CYP7A, suggesting a pathway for its conversion into bile acids, which has implications for understanding cholesterol metabolism and potential therapeutic targets for related disorders (Norlin, Toll, Björkhem, & Wikvall, 2000).
Receptor Activation and Cholesterol Catabolism
Another study identifies Selective Activation of Liver X Receptor Alpha by 6alpha-hydroxy bile acids and analogs. It highlights the receptor-specific activation of nuclear liver X receptor alpha (LXRalpha) by certain natural 6alpha-hydroxylated bile acids, with implications for modulating cholesterol catabolism in conditions like hypercholesterolemia (Song, Hiipakka, & Liao, 2000).
Cholesterol Oxidation Products in Foods
Research on the Formation of Cholesterol Oxidation Products in marinated foods during heating explores the development of a method to analyze cholesterol oxidation products (COPs) in foods. Understanding the formation and impact of COPs is crucial for assessing food safety and nutritional quality (Lee, Chien, & Chen, 2006).
Properties
IUPAC Name |
(3S,5S,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,25+,26-,27-/m1/s1/i1D3,2D3,17D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWTYEQRXYIMND-DNWVLYPESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C)C([2H])([2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701198405 | |
Record name | (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246302-83-9 | |
Record name | (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246302-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3β,5α,6α)-Cholest-5-ene-25,26,26,26,27,27,27-d7-3,6-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701198405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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